Home > Products > Bioactive Reagents P219 > Lisinopril R,S,S-diketopiperazine
Lisinopril R,S,S-diketopiperazine - 219677-82-4

Lisinopril R,S,S-diketopiperazine

Catalog Number: EVT-273252
CAS Number: 219677-82-4
Molecular Formula: C21H29N3O4
Molecular Weight: 387.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lisinopril R,S,S-diketopiperazine is a diastereomer of the angiotensin-converting enzyme (ACE) inhibitor Lisinopril. It forms as an impurity during Lisinopril synthesis, particularly during heating processes like distillation. [, , , ] This compound is not intended for pharmaceutical use and is primarily relevant in analytical chemistry for quality control of Lisinopril production. []

Lisinopril

  • Compound Description: Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension and heart failure. It is a synthetic peptide derivative with a dipeptide structure incorporating a proline and a lysine analog. [, , ]
  • Relevance: Lisinopril is the parent compound of Lisinopril R,S,S-diketopiperazine. This diketopiperazine is formed from Lisinopril through intramolecular cyclization, primarily during heating or under certain storage conditions. [, , , , ] The R,S,S-diketopiperazine is considered a degradation product or an impurity of Lisinopril. [, ]

Lisinopril dihydrate

  • Compound Description: Lisinopril dihydrate is a hydrated form of Lisinopril, containing two water molecules per molecule of Lisinopril. This form is commonly used in pharmaceutical formulations due to its stability. [, ]
  • Relevance: Lisinopril dihydrate, upon heating, undergoes dehydration to form anhydrous Lisinopril, which can then cyclize to form Lisinopril R,S,S-diketopiperazine. [, ] Thus, Lisinopril dihydrate is a precursor in the formation pathway of the diketopiperazine impurity.

Lisinopril monohydrate

  • Compound Description: Lisinopril monohydrate is an intermediate form of Lisinopril, containing one water molecule per molecule of Lisinopril. It forms during the dehydration process of Lisinopril dihydrate. []
  • Relevance: Lisinopril monohydrate is another intermediate compound in the dehydration pathway of Lisinopril dihydrate, eventually leading to the formation of Lisinopril R,S,S-diketopiperazine upon further heating. []

Hydrochlorothiazide

  • Compound Description: Hydrochlorothiazide is a thiazide diuretic, often co-formulated with Lisinopril in hypertension treatment due to their synergistic effects. []
  • Relevance: While not structurally related to Lisinopril R,S,S-diketopiperazine, Hydrochlorothiazide is often mentioned alongside Lisinopril due to their frequent co-administration. This highlights the context of analyzing Lisinopril R,S,S-diketopiperazine as a potential impurity in pharmaceutical preparations containing Lisinopril, especially those also containing Hydrochlorothiazide. []

Diketopiperazine (DKP)

  • Compound Description: Diketopiperazines are a class of cyclic dipeptides, characterized by their six-membered ring containing two amide linkages. They are found in various natural sources and exhibit a wide range of biological activities. [, ]
  • Relevance: Lisinopril R,S,S-diketopiperazine belongs to the diketopiperazine class of compounds. [, ] This structural classification emphasizes the cyclic dipeptide nature of Lisinopril R,S,S-diketopiperazine, formed through the intramolecular cyclization of the dipeptide structure in Lisinopril.

Enalapril diketopiperazine

  • Compound Description: Enalapril diketopiperazine is a diketopiperazine derivative of Enalapril, another ACE inhibitor with structural similarities to Lisinopril. []
  • Relevance: The mention of Enalapril diketopiperazine alongside Lisinopril diketopiperazine in studies highlights the shared tendency of ACE inhibitors containing a dipeptide moiety to undergo intramolecular cyclization and form diketopiperazine derivatives under specific conditions. [] This underscores the importance of monitoring such impurities in these drug classes.
Overview

Lisinopril R,S,S-diketopiperazine is a compound closely related to lisinopril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and heart failure. This compound serves as an impurity in lisinopril formulations and is designated as European Pharmacopoeia Impurity D. It has garnered attention due to its potential effects on the pharmacological profile of lisinopril and its relevance in quality control during drug formulation.

Source

Lisinopril R,S,S-diketopiperazine can be synthesized through various chemical processes, often involving the thermal degradation of lisinopril itself. The compound has been characterized using techniques such as high-performance liquid chromatography and mass spectrometry, ensuring its identification and quantification in pharmaceutical preparations .

Classification

Lisinopril R,S,S-diketopiperazine is classified as a pharmaceutical impurity. Its chemical structure is defined by the presence of a diketopiperazine moiety, which is a cyclic dipeptide structure. The compound's chemical formula is C21H29N3O4C_{21}H_{29}N_{3}O_{4}, with a molecular weight of approximately 387.47 g/mol .

Synthesis Analysis

Methods

The synthesis of Lisinopril R,S,S-diketopiperazine can be achieved through several methods, primarily involving the thermal treatment of lisinopril under controlled conditions. One notable method involves heating lisinopril dihydrate at temperatures around 190°C in the presence of a solvent such as n-butanol, followed by purification through column chromatography .

Technical Details

  1. Reaction Conditions:
    • Heating lisinopril dihydrate (50 g) with concentrated hydrochloric acid at 75–80°C for 24 hours.
    • Cooling and adjusting pH to 5.2 with sodium hydroxide.
    • Filtration and concentration under reduced pressure to yield an oily mass.
  2. Purification:
    • The oily mass is purified using column chromatography with ethyl acetate and methanol, resulting in a final yield of approximately 40% .
Molecular Structure Analysis

Structure

The molecular structure of Lisinopril R,S,S-diketopiperazine features a diketopiperazine ring, which contributes to its stability and biological activity. The stereochemistry is crucial for its interaction with biological targets.

Data

  • Chemical Formula: C21H29N3O4C_{21}H_{29}N_{3}O_{4}
  • Molecular Weight: 387.47 g/mol
  • CAS Number: 219677-82-4 .
Chemical Reactions Analysis

Reactions

Lisinopril R,S,S-diketopiperazine can undergo various chemical reactions typical of diketopiperazines, including hydrolysis and condensation reactions. These reactions may influence its stability and reactivity in pharmaceutical formulations.

Technical Details

The compound's formation from lisinopril involves:

  • Epimerization: At high temperatures, structural changes can occur leading to the formation of this impurity.
  • Thermal Decomposition: Heating lisinopril facilitates the breakdown into simpler diketopiperazine structures .
Mechanism of Action

Process

  • Modulation of enzyme interactions due to structural similarities with active compounds.
  • Potential competition or interference with the binding sites on angiotensin-converting enzymes.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or oily substance depending on purity.
  • Solubility: Soluble in organic solvents like n-butanol.

Chemical Properties

  • Stability: Sensitive to heat; can degrade into various byproducts at elevated temperatures.
  • Purity Assessment: High-performance liquid chromatography methods indicate purity levels around 90% or higher in synthesized batches .
Applications

Lisinopril R,S,S-diketopiperazine is primarily used in scientific research and quality control within pharmaceutical settings. Its applications include:

  • Quality Control: Monitoring impurity levels in lisinopril formulations to ensure compliance with regulatory standards.
  • Research: Studying the effects of impurities on drug efficacy and safety profiles.
  • Regulatory Compliance: Used in Abbreviated New Drug Applications to assess the impact of impurities on therapeutic formulations .
Chemical Identity and Structural Characterization of Lisinopril R,S,S-Diketopiperazine

IUPAC Nomenclature and Stereochemical Configuration

The compound is systematically named as (αS,3S,8aR)-3-(4-Aminobutyl)hexahydro-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetic acid, reflecting its intricate polycyclic structure and absolute stereochemistry [1] [9]. The stereochemical descriptor sequence (αS,3S,8aR) precisely defines the spatial arrangement of three chiral centers within the diketopiperazine (DKP) scaffold. This nomenclature differentiates it from other stereoisomers by specifying:

  • α-carbon configuration: S-orientation at the acetic acid substituent
  • C3 position: S-configuration at the aminobutyl attachment
  • Fusion point: 8aR configuration at the ring juncture [8] [9]

The compound is alternatively designated as Lisinopril EP Impurity D or Lisinopril Impurity 4 in pharmaceutical contexts, underscoring its significance as a process-related impurity in lisinopril synthesis [9]. Its stereochemical complexity arises from intramolecular cyclization of lisinopril under thermal stress, where epimerization at C8a generates the distinct (8aR) configuration [5].

Table 1: Key Chemical Identifiers of Lisinopril R,S,S-Diketopiperazine

IdentifierValue
IUPAC Name(αS,3S,8aR)-3-(4-Aminobutyl)hexahydro-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetic acid
Common AliasesLisinopril EP Impurity D; (R,S,S)-Diketopiperazine; Pyrrolo[1,2-a]pyrazine derivative
SMILES[N+H3]CCCC[C@@H]1N(C(=O)[C@@H]3N(CCC3)C1=O)C@@HC(=O)[O-]
InChI KeyFUEMHWCBWYXAOU-SQNIBIBYSA-N
CAS Registry219677-82-4

Molecular Formula and Weight

Lisinopril R,S,S-diketopiperazine has the molecular formula C₂₁H₂₉N₃O₄, with a precise molecular weight of 387.47 g/mol [5] [8] [9]. This formula represents a condensation product where lisinopril (C₂₁H₃₁N₃O₅) loses two hydrogen atoms and one oxygen atom (equivalent to water elimination) during cyclization, reducing its molecular weight by 18 g/mol compared to the parent drug [5]. The elemental composition reflects:

  • Carbon framework: 21 atoms, including a phenyl ring and aliphatic chains
  • Nitrogen functionality: Three nitrogen atoms (one primary amine and two tertiary amides)
  • Oxygen content: Four oxygen atoms, primarily in carbonyl groups
  • Hydrogen count: 29 atoms, with varying acidities

Mass spectrometric analysis consistently shows a protonated molecular ion peak at m/z 388.3 [(M+H)⁺], confirming the molecular weight [5]. The compound exhibits zwitterionic character in physiological conditions due to its carboxylic acid (pKa ≈ 3.56) and primary amine groups, influencing its chromatographic behavior in pharmaceutical analysis [9].

Crystallographic Analysis and Absolute Stereochemistry

While single-crystal X-ray diffraction data for this specific isomer is not publicly available, its absolute configuration has been unambiguously established through advanced spectroscopic techniques and chromatographic comparison with stereodefined references [9]. Key structural features include:

  • Bicyclic DKP core: Comprising a six-membered piperazinedione fused to a pyrrolidine ring
  • Stereochemical orientation: The (αS,3S,8aR) configuration positions the 4-aminobutyl and phenethyl side chains in specific spatial orientations that critically influence its molecular packing and intermolecular interactions [8] [9]

The predicted crystal density is 1.27±0.1 g/cm³, suggesting a moderately packed lattice [9]. The compound demonstrates a melting point above 214°C (with decomposition), consistent with the thermal stability expected for crystalline diketopiperazines [9]. Hygroscopic behavior necessitates storage at 2–8°C to prevent hydrate formation, which could alter its solid-state properties [9]. Computational modeling indicates intramolecular hydrogen bonding between the N1 hydrogen and adjacent carbonyl oxygen, stabilizing the boat conformation of the piperazinedione ring—a feature confirmed by solution-state NMR studies [5].

Comparative Analysis with Lisinopril and Other Diketopiperazine Isomers

Lisinopril R,S,S-diketopiperazine (Impurity D) differs fundamentally from lisinopril through its bicyclic diketopiperazine structure, formed via intramolecular cyclization between the lysine amine and proline carboxyl groups of lisinopril [5]. This transformation eliminates water and creates a rigid, planar bicyclic system contrasting with lisinopril’s flexible acyclic backbone:

Table 2: Structural Comparison of Lisinopril and Its Diketopiperazine Isomers

PropertyLisinopril(S,S,S)-DKP (Impurity C)(R,S,S)-DKP (Impurity D)
Chemical ClassLinear dipeptideDiketopiperazineDiketopiperazine
Configuration(S,S)-Lys-Pro(αS,3S,8aS)(αS,3S,8aR)
Molecular FormulaC₂₁H₃₁N₃O₅C₂₁H₂₉N₃O₄C₂₁H₂₉N₃O₄
Molecular Weight405.49 g/mol387.47 g/mol387.47 g/mol
Key Formation PathwaySynthesis artifactLisinopril dehydrationEpimerization of Impurity C

The epimeric relationship between the (R,S,S)- and (S,S,S)-isomers exclusively resides in the configuration at the fusion carbon (C8a) [5] [9]. While both isomers share identical molecular formulas and similar fragmentation patterns in mass spectrometry, they exhibit distinct chromatographic retention and optical rotation properties:

  • (S,S,S)-DKP (Impurity C): Forms under mild acidic conditions (80°C) via direct dehydration of lisinopril, retaining the original stereochemistry [5]
  • (R,S,S)-DKP (Impurity D): Generated through thermal epimerization (>190°C) of either lisinopril or the (S,S,S)-isomer, inverting the configuration at C8a [5]

This stereochemical divergence profoundly impacts their three-dimensional structures and biological interactions. The (8aR) configuration in Impurity D introduces steric constraints that alter the spatial orientation of the carboxylic acid moiety, potentially affecting its recognition by angiotensin-converting enzyme [5] [9]. Both isomers are monitored as critical quality attributes in lisinopril drug substance specifications, with typical acceptance limits below 0.15% in pharmaceutical products [6] [9].

Properties

CAS Number

219677-82-4

Product Name

Lisinopril R,S,S-diketopiperazine

IUPAC Name

(2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid

Molecular Formula

C21H29N3O4

Molecular Weight

387.48

InChI

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17+,18+/m1/s1

InChI Key

FUEMHWCBWYXAOU-SQNIBIBYSA-N

SMILES

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Lisinopril R,S,S-diketopiperazine; Lisinopril specified impurity D [EP];

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.